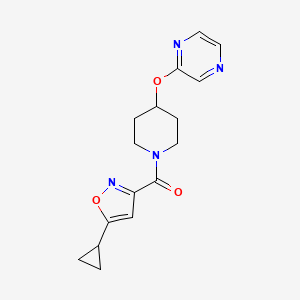
(5-Cyclopropylisoxazol-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Cyclopropylisoxazol-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone, also known as CPI-455, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. CPI-455 is a small molecule inhibitor that targets the bromodomain and extra-terminal domain (BET) family of proteins. The BET family of proteins plays a critical role in gene regulation, and the inhibition of these proteins has been shown to have therapeutic potential in various diseases.
作用机制
(5-Cyclopropylisoxazol-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone inhibits the BET family of proteins by binding to the bromodomain, which is responsible for recognizing acetylated lysine residues on histones. The BET family of proteins plays a critical role in gene regulation, and the inhibition of these proteins leads to the downregulation of genes involved in cell proliferation, inflammation, and other cellular processes.
Biochemical and Physiological Effects:
(5-Cyclopropylisoxazol-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone has been shown to have a significant impact on various cellular processes, including cell proliferation, inflammation, and gene regulation. The inhibition of the BET family of proteins by (5-Cyclopropylisoxazol-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone leads to the downregulation of genes involved in these cellular processes, leading to a reduction in inflammation and cell proliferation.
实验室实验的优点和局限性
One of the advantages of (5-Cyclopropylisoxazol-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is its specificity for the BET family of proteins, which reduces the risk of off-target effects. Additionally, (5-Cyclopropylisoxazol-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone has been shown to be effective in low concentrations, making it a valuable tool for studying the role of the BET family of proteins in various cellular processes. However, one limitation of (5-Cyclopropylisoxazol-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is its limited solubility in aqueous solutions, which can make it challenging to work with in certain lab experiments.
未来方向
The potential applications of (5-Cyclopropylisoxazol-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone in scientific research are vast, and future directions for research include investigating its therapeutic potential in various diseases, including cancer, inflammation, and cardiovascular diseases. Additionally, further research is needed to understand the mechanisms of action of (5-Cyclopropylisoxazol-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone and its impact on gene regulation and other cellular processes. Finally, the development of new synthetic methods to improve the solubility and yield of (5-Cyclopropylisoxazol-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone could lead to its broader application in scientific research.
合成方法
The synthesis of (5-Cyclopropylisoxazol-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone involves a multi-step process, starting with the reaction of 2-bromopyrazine with 1-(2-hydroxyethyl)piperidine to form 4-(pyrazin-2-yloxy)piperidine. This intermediate is then reacted with 5-cyclopropylisoxazole-3-carboxylic acid to produce (5-Cyclopropylisoxazol-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone. The synthesis of (5-Cyclopropylisoxazol-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone has been optimized to yield high purity and high yields.
科学研究应用
(5-Cyclopropylisoxazol-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. In cancer research, (5-Cyclopropylisoxazol-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone has been shown to inhibit the growth of cancer cells by targeting the BET family of proteins. Inflammation is also a target for (5-Cyclopropylisoxazol-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone, as it has been shown to reduce inflammation in animal models. Additionally, (5-Cyclopropylisoxazol-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone has been shown to have potential in treating cardiovascular diseases by reducing the expression of genes involved in the development of atherosclerosis.
属性
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-(4-pyrazin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c21-16(13-9-14(23-19-13)11-1-2-11)20-7-3-12(4-8-20)22-15-10-17-5-6-18-15/h5-6,9-12H,1-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQDXUNSPZYEMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)N3CCC(CC3)OC4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Cyclopropylisoxazol-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

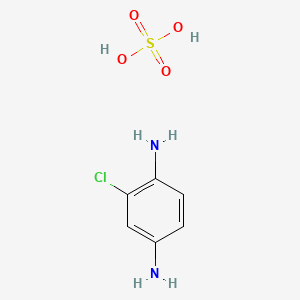
(prop-2-yn-1-yl)amine](/img/structure/B2665285.png)
![2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-phenylpyrimidin-1-yl]-N-phenylacetamide](/img/structure/B2665286.png)
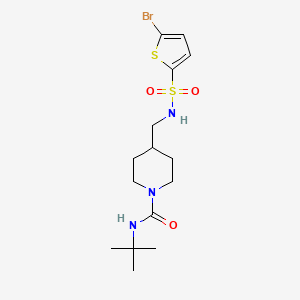
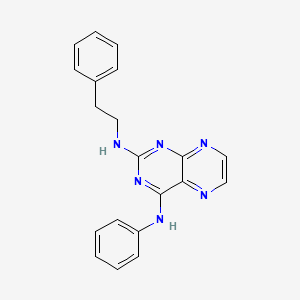


![3-(2-Thienyl)indeno[3,2-C]pyrazol-4-one](/img/structure/B2665294.png)
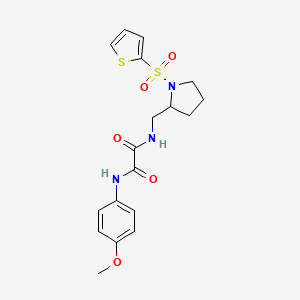
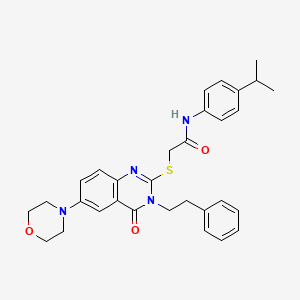
![2-Chloro-1-[2-(3-fluorophenyl)azetidin-1-yl]ethanone](/img/structure/B2665299.png)
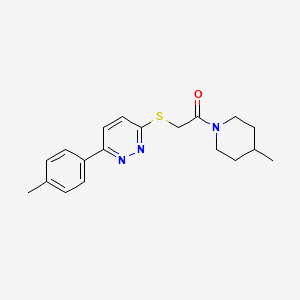

![N-(2,4-difluorophenyl)-2-[3-(4-methylbenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2665305.png)